4-(2-Methylphenyl)-1-butene

Übersicht

Beschreibung

The description of a compound usually includes its molecular formula, structure, and the type of functional groups present in the molecule.

Synthesis Analysis

This involves the study of how the compound is synthesized from its constituent elements or from other compounds. It includes the reaction conditions, catalysts used, yield, and purity of the product.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure and the spatial arrangement of atoms in the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, the products formed, and the mechanism of these reactions.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, reactivity, and stability of the compound.Wissenschaftliche Forschungsanwendungen

Anticancer Activity of 1,2,3-Triazole Hybrids of Phenol and 4-Methoxy-2-methylphenyl

Specific Scientific Field

This research falls under the field of Medicinal Chemistry and Cancer Research .

Summary of the Application

The study involves the synthesis of 1,2,3-triazole derivatives from 1-ethynyl-4-methoxy-2-methylbenzene or 3-ethynylphenol and appropriate aromatic azides . These derivatives were then screened for their anticancer activity against various cancer cell lines .

Methods of Application or Experimental Procedures

The click chemistry approach was utilized to synthesize 1,2,3-triazole derivatives . The structures of the products were characterized by 1H and 13C NMR, mass spectrometry, and elemental analysis .

Results or Outcomes

One of the synthesized compounds showed high activity in all tested tumor cell lines in comparison to doxorubicin, while the other compounds displayed moderate activity . In silico molecular docking revealed that the most potent compounds formed different numbers of hydrogen bonds that increase the stability of their complexes within the TGF-bR1 pocket and correspondingly suppress the downstream pathways involved in cancer cell proliferation and development .

Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

Specific Scientific Field

This research is in the field of Medicinal Chemistry and Cancer Research .

Summary of the Application

The study involves the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde . These compounds were then evaluated for their antiproliferative activity against various cancer cell lines .

Methods of Application or Experimental Procedures

The compounds were prepared via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .

Results or Outcomes

The most potent compounds displayed low micromolar GI50 values . 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol proved to be the most active, induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .

Antibacterial Activity of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Specific Scientific Field

This research falls under the field of Medicinal Chemistry and Microbiology .

Summary of the Application

The study involves the synthesis of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine from 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide . This compound was then evaluated for its antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .

Methods of Application or Experimental Procedures

The two precursors 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide are reacted under Hantzsch thiazole synthesis condition to yield the new compound .

Results or Outcomes

The IR, 1H-NMR, 13C-NMR and mass spectral data are presented, along with its in vitro antibacterial activity .

Antimicrobial and Anticancer Activity of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

Specific Scientific Field

This research is in the field of Medicinal Chemistry , Cancer Research , and Microbiology .

Summary of the Application

The study involves the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These compounds were then evaluated for their antimicrobial and anticancer activities .

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound.

Zukünftige Richtungen

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.

Please note that the availability of this information depends on how much research has been done on the specific compound. For a less-studied or hypothetical compound, some or all of this information might not be available. If you have a different compound or a more specific question about one of these topics, feel free to ask!

Eigenschaften

IUPAC Name |

1-but-3-enyl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-3-4-8-11-9-6-5-7-10(11)2/h3,5-7,9H,1,4,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXMJJPKDPWGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593176 | |

| Record name | 1-(But-3-en-1-yl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylphenyl)-1-butene | |

CAS RN |

45892-60-2 | |

| Record name | 1-(But-3-en-1-yl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

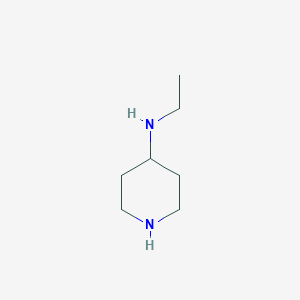

![3-[(3-Methylphenoxy)methyl]piperidine](/img/structure/B1611962.png)